Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-
Description
Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- is a complex organic compound characterized by the presence of a morpholine ring, a trifluoromethoxyphenyl group, and a triazole ring
Properties
Molecular Formula |
C14H13F3N4O3 |
|---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
morpholin-4-yl-[4-[4-(trifluoromethoxy)phenyl]triazol-2-yl]methanone |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)24-11-3-1-10(2-4-11)12-9-18-21(19-12)13(22)20-5-7-23-8-6-20/h1-4,9H,5-8H2 |
InChI Key |
WODFKESLZCYUSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)N2N=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with morpholine and a suitable methanone precursor under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine
- 4-(4-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole
- Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate
Uniqueness
Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- stands out due to its unique combination of a morpholine ring, a trifluoromethoxyphenyl group, and a triazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- (CAS Number: 1353092-13-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₁₃F₃N₄O₃
- Molecular Weight : 342.27 g/mol
| Property | Value |
|---|---|
| CAS Number | 1353092-13-3 |
| Molecular Weight | 342.27 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Recent studies have explored the biological activities of various triazole derivatives, including Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-. These activities include:
- Anti-inflammatory Effects : Research indicates that triazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, compounds similar to Methanone demonstrated a decrease in TNF-α production by approximately 44–60% at specific concentrations .
- Antiproliferative Activity : The antiproliferative effects of triazole derivatives were evaluated using PBMC cultures stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA). The findings suggest that certain derivatives exhibit potent antiproliferative activity, which is crucial for developing anti-cancer agents .
- Antimicrobial and Anthelmintic Activity : The antimicrobial properties were assessed against various Gram-positive and Gram-negative bacterial strains. Additionally, some derivatives showed potential anthelmintic activity against nematodes, indicating a broad spectrum of biological effects .
Case Studies and Research Findings
A study focused on synthesizing new 1,2,4-triazole derivatives highlighted the biological potential of such compounds:
- Study Design : The research involved synthesizing several triazole derivatives and evaluating their toxicity and biological activity in vitro.
-
Results :
- Toxicity Assessment : At the highest tested concentration (100 µg/mL), the toxicity was minimal with cell viability ranging from 94.71% to 96.72%, comparable to control cultures with DMSO .
- Cytokine Production : The most effective compounds significantly inhibited TNF-α production without increasing its levels at lower doses, showcasing their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
